3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
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Overview
Description
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative. It is characterized by the presence of a fluoro group at the 3-position and a trifluoromethylphenyl group at the 4-position of the benzoic acid core. This compound is known for its unique chemical properties and is used as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated reagents and catalysts under controlled conditions to achieve the desired substitution patterns .
Industrial Production Methods
In industrial settings, the production of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but lacks the additional phenyl group.
4-(Trifluoromethyl)benzoic acid: Contains only the trifluoromethyl group without the fluoro substitution.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Differently substituted but shares the trifluoromethyl group.
Uniqueness
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is unique due to the presence of both fluoro and trifluoromethylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
3-fluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)3-6-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMCSEPBPTWMCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681403 |
Source
|
Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261849-23-3 |
Source
|
Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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